2-(1,3-Benzothiazol-2-yl)-4-bromoaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H9BrN2S |
|---|---|
Molecular Weight |
305.19 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-bromoaniline |
InChI |
InChI=1S/C13H9BrN2S/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 |
InChI Key |
FJRPIQYCIRTCEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Br)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 1,3 Benzothiazol 2 Yl 4 Bromoaniline and Its Precursors/derivatives
Direct Synthetic Approaches for 2-(1,3-Benzothiazol-2-yl)-4-bromoaniline
The most direct and common method for the synthesis of 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol with a corresponding aldehyde. In the case of this compound, this would involve the reaction of 2-aminothiophenol with 2-amino-5-bromobenzaldehyde.
Reaction Pathways and Mechanistic Considerations
The reaction proceeds through a cyclocondensation mechanism. The initial step involves the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon. The final step is an oxidation of the resulting benzothiazoline intermediate to the aromatic benzothiazole (B30560). orgsyn.org
A plausible reaction pathway is as follows:
Formation of a Schiff Base: 2-aminothiophenol reacts with 2-amino-5-bromobenzaldehyde to form an imine (Schiff base).
Intramolecular Cyclization: The thiol group of the 2-aminothiophenol moiety attacks the imine carbon, leading to the formation of a 2-(4-bromo-2-aminophenyl)-2,3-dihydro-1,3-benzothiazole (benzothiazoline) intermediate.
Oxidation: The benzothiazoline intermediate is then oxidized to the final product, this compound. This oxidation can be achieved using various oxidizing agents or simply by exposure to air. orgsyn.org
The synthesis of the key precursor, 2-amino-5-bromobenzaldehyde, can be accomplished from 2-amino-5-bromobenzoic acid by reduction with a reagent like lithium aluminum hydride to form (2-amino-5-bromophenyl)methanol, followed by oxidation to the aldehyde. orgsyn.org
Optimization of Reaction Conditions and Yield Enhancement Strategies
The yield of 2-arylbenzothiazoles can be significantly influenced by the choice of catalyst, solvent, and reaction conditions. A variety of catalysts have been explored to improve the efficiency of the condensation reaction between 2-aminothiophenol and aldehydes.
Several strategies for optimizing the reaction include:
Catalyst Selection: Both acid and base catalysts can be employed. Acid catalysts, such as L-proline, have been shown to be effective under microwave irradiation and solvent-free conditions. tku.edu.tw Various metal-based catalysts, including palladium, copper, and zinc complexes, have also been utilized to promote the cyclization. acs.orgmdpi.com For instance, a palladium-catalyzed process involving C-H functionalization and intramolecular C-S bond formation has been reported for the synthesis of 2-substituted benzothiazoles. acs.org
Solvent System: The choice of solvent can impact reaction rates and yields. While traditional organic solvents like ethanol and DMF are commonly used, greener alternatives such as glycerol have been shown to be effective, sometimes even without a catalyst at ambient temperatures. researchgate.netnih.gov Water has also been explored as a solvent in some environmentally benign synthetic protocols. nih.gov
Reaction Conditions: Microwave irradiation has been demonstrated to significantly reduce reaction times and improve yields in many cases. tku.edu.tw The use of ultrasound has also been reported as an energy-efficient method for promoting the synthesis of benzothiazole derivatives. mdpi.com Optimization of temperature and reaction time is crucial for maximizing the yield and minimizing the formation of byproducts.
Table 1: Optimization of Reaction Conditions for 2-Arylbenzothiazole Synthesis
| Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| L-proline | Solvent-free | Microwave | Good to moderate | tku.edu.tw |
| Palladium(II) | Not specified | C-H functionalization | High | acs.org |
| None | Glycerol | Ambient temperature | Excellent | researchgate.netnih.gov |
| Ammonium nickel sulfate | Not specified | Ultrasound | 83-91% | mdpi.com |
| VOSO₄ | Ethanol | Room temperature | 87-92% | mdpi.com |
| Cu(II)-diAmSar/SBA-15 | Water | Not specified | 85-92% | mdpi.com |
| ZnO NPs | Solvent-free | Room temperature | 79-91% | mdpi.com |
Synthesis of Related Benzothiazole Scaffolds and Bromoaniline-Containing Intermediates
Alternative synthetic strategies can be employed to construct the target molecule by first preparing key intermediates, such as a substituted benzothiazole or a bromoaniline derivative, which are then coupled together.
Cyclo-condensation Reactions
Cyclo-condensation reactions are fundamental to the synthesis of the benzothiazole core. Besides the reaction of 2-aminothiophenol with aldehydes, other carbonyl compounds like carboxylic acids and ketones can also be used. nih.govorientjchem.org
The reaction of 2-aminothiophenol with carboxylic acids, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), is a well-established method for synthesizing 2-substituted benzothiazoles. nih.gov This approach could be used to synthesize a benzothiazole intermediate that is later functionalized.
Cross-coupling Methodologies (e.g., Miyaura–Ishiyama Coupling)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful tool for the synthesis of 2-arylbenzothiazoles. This methodology typically involves the reaction of a 2-halobenzothiazole with an arylboronic acid or ester. researchgate.net
For the synthesis of this compound, a potential route would be the Suzuki-Miyaura coupling of 2-bromobenzothiazole with (4-amino-3-bromophenyl)boronic acid. The synthesis of the required boronic acid can be achieved from 4-bromo-2-nitroaniline through standard procedures.
The Miyaura-Ishiyama borylation is a key reaction for the synthesis of the necessary boronic esters from aryl halides. This reaction typically employs a palladium catalyst and a diboron reagent. blogspot.com
Hugershoff Cyclisation for 2-Amino-4-bromobenzothiazole Derivatives
The Hugershoff reaction is a classic method for the synthesis of 2-aminobenzothiazoles from arylthioureas. This reaction involves the oxidative cyclization of an N-arylthiourea in the presence of an oxidizing agent, typically bromine in chloroform. thieme-connect.com
To synthesize a 2-amino-4-bromobenzothiazole derivative, one would start with a bromo-substituted aniline (B41778). For example, 3-bromoaniline can be converted to the corresponding phenylthiourea, which upon treatment with bromine, would undergo cyclization to form a mixture of 5- and 7-bromo-2-aminobenzothiazoles. mdpi.com The regioselectivity of the cyclization can be influenced by the substitution pattern on the aniline ring.
Reactions Involving Hydrazinylbenzothiazole Intermediates
Hydrazinylbenzothiazole intermediates are valuable precursors in the synthesis of various heterocyclic compounds. The preparation of 2-hydrazinobenzothiazole is typically achieved through the reaction of 2-aminobenzothiazole (B30445) with hydrazine hydrate. For instance, 2-amino-6-methylbenzothiazole can be refluxed with hydrazine hydrate in ethylene glycol to yield 2-hydrazino-6-methylbenzothiazole nih.gov. A similar process involves heating 2-aminobenzothiazole with hydrazine hydrate and hydrazine monohydrochloride in ethylene glycol under a nitrogen atmosphere google.com.
These hydrazinyl intermediates are particularly useful for synthesizing hydrazone derivatives. By reacting the hydrazine derivative with different acetophenones, a variety of hydrazone analogs can be produced nih.gov. The reaction of 2-hydrazinobenzothiazole with dicarboxylic acid anhydrides leads to the formation of N'-substituted monohydrazides of dicarboxylic acids chemicalpapers.com. These monohydrazides can then be treated with acetic anhydride to yield cyclic N'-acetylated derivatives chemicalpapers.com.
| Reactant 1 | Reactant 2 | Solvent/Conditions | Product | Reference |
| 2-Amino-6-methylbenzothiazole | Hydrazine hydrate (85%) | Ethylene glycol, reflux | 2-Hydrazino-6-methylbenzothiazole | nih.gov |
| 2-Aminobenzothiazole | Hydrazine hydrate (85%), Hydrazine monohydrochloride | Ethylene glycol, 140°C, N₂ atmosphere | 2-Hydrazinobenzothiazole | google.com |
| 2-Hydrazinobenzothiazole | Anhydrides of dicarboxylic acids | 96% Ethanol, heating | N'-Benzothiazolyl-substituted monohydrazides of dicarboxylic acids | chemicalpapers.com |
| N'-Benzothiazolyl-substituted monohydrazides | Acetic anhydride | Heating | Cyclic N'-acetylated derivatives | chemicalpapers.com |
Modern Approaches to 2-Aminobenzothiazole Synthesis (e.g., from 2-Haloanilines and Dithiocarbamates, Ullmann-type Reactions)
Modern synthetic methods for 2-aminobenzothiazoles often focus on efficiency and the use of readily available starting materials. One such approach is the reaction of 2-haloanilines with dithiocarbamates. For example, a one-pot synthesis of 2-aminobenzothiazoles has been developed from 2-iodoanilines and sodium dithiocarbamates using an Ullmann-type reaction nih.gov. This method utilizes a Cu(OAc)₂/Cs₂CO₃ catalyst system in DMF at 120°C, achieving high yields nih.gov. Another approach involves the reaction of 2-bromo or 2-iodoanilines with thiocarbamoyl chloride in the presence of CuBr and t-BuOK nih.gov.
Ullmann-type reactions are a cornerstone of modern cross-coupling chemistry and have been adapted for the synthesis of benzothiazole derivatives. These reactions typically involve copper-catalyzed nucleophilic aromatic substitution between aryl halides and various nucleophiles organic-chemistry.org. In the context of 2-aminobenzothiazole synthesis, this can involve the intramolecular S-arylation of thioamides, catalyzed by copper acs.org. The classic Ullmann reaction involves the copper-catalyzed coupling of an aryl halide organic-chemistry.org. More contemporary methods have focused on improving reaction conditions, such as using ultrasonic irradiation to decrease reaction times and improve yields in the condensation of 2-chlorobenzoic acids with aminobenzothiazoles researchgate.net.
| Reactants | Catalyst/Reagents | Conditions | Product | Reference |
| 2-Iodoanilines, Sodium dithiocarbamates | Cu(OAc)₂, Cs₂CO₃ | DMF, 120°C | 2-Aminobenzothiazoles | nih.gov |
| 2-Bromo/Iodoanilines, Thiocarbamoyl chloride | CuBr, t-BuOK | - | 2-Aminobenzothiazoles | nih.gov |
| 2-Haloanilines, Isothiocyanates | Immobilized copper in MCM-41 | - | 2-Aminobenzothiazoles | dntb.gov.ua |
| 2-Chlorobenzoic acids, Aminobenzothiazoles | Cu/CuI, Pyridine | Ultrasonic irradiation | Benzothiazoloquinazolones | researchgate.net |
Derivatization and Functionalization Strategies for this compound Analogues
The 2-aminobenzothiazole scaffold is a versatile starting point for the synthesis of a wide range of derivatives with potential biological applications nih.govrsc.org. The amino group at the 2-position is particularly reactive and allows for various functionalization strategies.
Schiff bases are readily synthesized through the condensation reaction of 2-aminobenzothiazole derivatives with various aldehydes jocpr.comijpbs.comuobaghdad.edu.iq. For example, reacting a 2-aminobenzothiazole derivative with o-vanillin in absolute ethanol with a drop of piperidine yields the corresponding Schiff base jocpr.com. These reactions are often characterized by the formation of an azomethine (-C=N-) group jocpr.com.
Hydrazone derivatives are typically prepared from hydrazinylbenzothiazole intermediates. As mentioned previously, reacting 2-hydrazino-6-methylbenzothiazole with different acetophenones is a common method for synthesizing a variety of hydrazone analogs nih.gov. Another route involves the condensation of 2-oxobenzothiazolin-3-ylacetohydrazide with substituted ketones to produce novel hydrazone derivatives asianpubs.org.
| Starting Material | Reagent | Conditions | Product Type | Reference |
| 2-Amino-6-bromobenzothiazole | o-Vanillin | Absolute ethanol, piperidine, reflux | Schiff Base | jocpr.com |
| 4,6-Difluoro-2-aminobenzothiazole | Aromatic aldehydes | - | Schiff Base | ijpbs.com |
| 2-Hydrazino-6-methylbenzothiazole | Acetophenones | - | Hydrazone | nih.gov |
| 2-Oxobenzothiazolin-3-ylacetohydrazide | Substituted ketones | - | Hydrazone | asianpubs.org |
The synthesis of fused heterocyclic systems from 2-aminobenzothiazole derivatives is an area of significant interest. Quinazolinone derivatives can be synthesized from 2-aminobenzamides, which can be prepared from the corresponding 2-aminobenzothiazoles. A common method involves the acylation of anthranilic acid, followed by ring closure to form a benzoxazinone intermediate, which is then treated with an amine to yield the quinazolinone nih.gov. Tandem reactions catalyzed by ruthenium(II) complexes can directly transform 2-aminobenzonitriles into quinazolinones using an alcohol-water system rsc.org.
Isoindoline-1,3-dione analogues can be prepared by reacting a primary amine, such as a 2-aminobenzothiazole derivative, with phthalic anhydride acs.orgmdpi.com. This condensation reaction is often carried out in glacial acetic acid or by heating the reactants together without a solvent acs.orgresearchgate.net.
| Precursor | Reagents | Product | Reference |
| Anthranilic acid | Chloroacyl chloride, Acetic anhydride, Amine | Fused Quinazolinone | nih.gov |
| 2-Aminobenzonitriles | Aliphatic alcohol-water | Quinazolinone | rsc.org |
| Phthalic anhydride | Primary amino-containing heterocycles | Isoindoline-1,3-dione | acs.org |
| Phthalic anhydride | N-arylbenzenecarboximidamides | Isoindoline-1,3-dione | mdpi.com |
Benzamide (B126) derivatives of 2-aminobenzothiazole can be synthesized through a nucleophilic acyl substitution reaction. This typically involves reacting 2-aminobenzothiazole with a carboxylic acid, often activated as an acyl chloride rsc.orgrsc.org. For example, a series of benzothiazole amide derivatives were synthesized by reacting 2-aminobenzothiazole with various cinnamic acid compounds rsc.orgrsc.org.
While direct synthesis of sulfonylhydrazide derivatives from this compound is not explicitly detailed in the provided context, the general approach would involve the reaction of a sulfonyl chloride with a hydrazine derivative of the benzothiazole. The synthesis of benzothiazol-disulfonamide scaffolds has been achieved by sulfonylating a key intermediate at a free amino group with arenesulfonyl chlorides nih.gov.
| Starting Material | Reagent | Product Type | Reference |
| 2-Aminobenzothiazole | Cinnamic acid derivatives | Benzamide | rsc.orgrsc.org |
| 6-Nitro-2-aminobenzothiazole derivative | Arenesulfonyl chlorides | Disulfonamide | nih.gov |
The principles of green chemistry are increasingly being applied to the synthesis of benzothiazole derivatives to minimize environmental impact. This includes the use of environmentally benign solvents like water, avoiding toxic catalysts, and employing energy-efficient methods such as microwave irradiation rsc.orgmdpi.com.
One example of a green approach is the FeCl₃-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water, which provides an efficient route to 2-aminobenzothiazole rsc.org. Another method utilizes N-bromosuccinimide and a quaternary ammonium halide in 1,2-dimethoxyethane under mild, ambient conditions, avoiding the need for heat, metal catalysts, or corrosive reagents mdpi.com. Microwave-assisted procedures have also been shown to be efficient and environmentally friendly for the condensation of 2-aminothiophenols with chloroacetyl chloride, leading to high yields in a shorter time frame mdpi.com.
| Reaction | Green Chemistry Principle | Advantages | Reference |
| Tandem reaction of 2-iodoaniline with isothiocyanate | Use of water as a solvent | Environmentally benign, recyclable media | rsc.org |
| Intramolecular cyclization of phenylthioureas | Avoidance of harsh reagents and metal catalysts | Mild conditions, environmentally benign | mdpi.com |
| Condensation of 2-aminothiophenols with chloroacetyl chloride | Microwave-assisted synthesis | Reduced reaction time, high yield | mdpi.com |
Computational Chemistry and Theoretical Investigations of 2 1,3 Benzothiazol 2 Yl 4 Bromoaniline
Predictive Modeling of Pharmacokinetic and ADMET-related Descriptors
In contemporary drug discovery and development, the early assessment of a compound's pharmacokinetic profile is crucial for identifying viable therapeutic candidates. Unfavorable pharmacokinetic properties are a significant cause of late-stage clinical trial failures. To mitigate this risk, computational or in silico methods are increasingly employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel molecules before their synthesis, thereby saving time and resources. nih.gov While specific experimental ADMET data for 2-(1,3-Benzothiazol-2-yl)-4-bromoaniline are not extensively documented in publicly available literature, predictive models based on its structure can offer valuable insights into its potential as a drug-like molecule. These predictions are typically generated using various software and web-based tools that rely on quantitative structure-activity relationship (QSAR) models and structural comparisons to databases of known compounds. researchgate.netnih.gov
Computational studies on various benzothiazole (B30560) derivatives have demonstrated the utility of these predictive tools in estimating their drug-likeness and pharmacokinetic profiles. researchgate.netnih.govmdpi.com For instance, in silico ADMET evaluations are standard practice in the preclinical assessment of novel benzothiazole-based compounds. researchgate.netmdpi.com These studies often involve the calculation of a range of molecular descriptors that influence a compound's behavior in the body. The following sections detail the predicted pharmacokinetic and ADMET-related properties for a molecule with the structural characteristics of this compound, based on established computational models and data from structurally related benzothiazoles.
It is important to note that the data presented in the following tables are illustrative and represent typical values obtained from in silico prediction platforms for compounds of this structural class. They serve to provide a theoretical profile and have not been experimentally verified for this specific molecule.
Oral bioavailability is a key factor for many drugs, and it is heavily influenced by intestinal absorption. Computational models can predict this based on physicochemical properties such as lipophilicity (Log P), solubility, and polar surface area. Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are common predictors. For many benzothiazole derivatives, good intestinal absorption has been predicted. researchgate.netnih.gov
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Human Intestinal Absorption (HIA) | > 85% | High potential for absorption from the gastrointestinal tract. |
| Caco-2 Permeability (log Papp in 10-6 cm/s) | > 0.9 | High permeability, suggesting efficient passive diffusion across the intestinal epithelium. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively pumped out of cells by P-gp, which can enhance bioavailability. |
Once absorbed, a compound is distributed throughout the body. Key predictive descriptors for distribution include the volume of distribution (VDss), plasma protein binding (PPB), and the ability to cross the blood-brain barrier (BBB). The BBB penetration is particularly important for neurologically active agents, while high plasma protein binding can limit the amount of free drug available to exert its effect.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Volume of Distribution (VDss) (log L/kg) | > 0.45 | Indicates extensive distribution into tissues. |
| Plasma Protein Binding (PPB) | > 90% | High affinity for plasma proteins, which may influence its pharmacokinetic profile. |
| Blood-Brain Barrier (BBB) Permeability (logBB) | < -0.3 | Predicted to have low penetration into the central nervous system. |
The metabolic fate of a compound is largely determined by its interaction with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. In silico models can predict whether a compound is a substrate or an inhibitor of major CYP isoenzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Inhibition of these enzymes can lead to drug-drug interactions. Computational analyses of benzothiazole derivatives often focus on their potential to inhibit these key enzymes. researchgate.net
| Parameter | Predicted Status | Interpretation |
|---|---|---|
| CYP1A2 Inhibitor | No | Low likelihood of inhibiting the metabolism of CYP1A2 substrates. |
| CYP2C9 Inhibitor | Yes | Potential to inhibit the metabolism of drugs that are substrates of CYP2C9. |
| CYP2C19 Inhibitor | No | Low likelihood of inhibiting the metabolism of CYP2C19 substrates. |
| CYP2D6 Inhibitor | Yes | Potential to inhibit the metabolism of drugs that are substrates of CYP2D6. |
| CYP3A4 Inhibitor | No | Low likelihood of inhibiting the metabolism of CYP3A4 substrates. |
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Total Clearance (log ml/min/kg) | ~ 0.5 | Suggests a moderate rate of clearance from the body. |
Drug-likeness rules, such as Lipinski's Rule of Five and Veber's Rule, are widely used filters in the early stages of drug discovery. These rules are based on the physicochemical properties of orally active drugs. Computational platforms readily calculate these properties for novel compounds. Studies on various benzothiazole derivatives consistently show that they often possess favorable drug-like properties according to these rules. nih.gov
| Parameter | Predicted Value | Threshold/Rule |
|---|---|---|
| Molecular Weight (g/mol) | 319.21 | < 500 (Lipinski) |
| Log P (Octanol/Water Partition Coefficient) | 4.25 | < 5 (Lipinski) |
| Hydrogen Bond Donors | 1 | < 5 (Lipinski) |
| Hydrogen Bond Acceptors | 3 | < 10 (Lipinski) |
| Rotatable Bonds | 2 | ≤ 10 (Veber) |
| Topological Polar Surface Area (TPSA) (Ų) | 57.8 | ≤ 140 (Veber) |
Exploration of Biological Activities and Pharmacological Potential of 2 1,3 Benzothiazol 2 Yl 4 Bromoaniline and Its Analogues
Anticancer and Cytotoxic Mechanisms
Benzothiazole (B30560) derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various human cancer cell lines. researchgate.netiftmuniversity.ac.in Their mechanism of action often involves inducing programmed cell death and interfering with cellular signaling pathways that are crucial for tumor growth and survival. iftmuniversity.ac.in
Derivatives of benzothiazole aniline (B41778) have shown significant cytotoxic effects across a spectrum of cancer cell lines. Studies have demonstrated that subtle structural modifications to the benzothiazole aniline core can lead to potent and selective anticancer activity. nih.gov For instance, certain analogues have displayed superior cytotoxicity against liver, breast, lung, prostate, kidney, and brain cancer cells when compared to the clinically used drug cisplatin. mdpi.comresearchgate.net
Notably, specific derivatives have shown selective inhibitory activities against liver cancer cells. mdpi.comresearchgate.net The antiproliferative activity has been documented in cell lines including human liver hepatocellular carcinoma (HepG2), human breast cancer (MCF-7), colon cancer (HCT-116), and non-small cell lung cancer (NCI-H460). scispace.commdpi.com Research has also highlighted activity against glioblastoma (U87) and cervix cancer (HeLa) cell lines, with some compounds showing high cytotoxicity at nanomolar concentrations. nih.gov
Table 1: Cytotoxic Activity of Selected Benzothiazole Analogues against Various Cancer Cell Lines
| Compound/Analogue | Cancer Cell Line | Reported Activity (IC50) | Reference |
|---|---|---|---|
| PB11 | U87 (Glioblastoma) | < 50 nM | nih.gov |
| PB11 | HeLa (Cervix Cancer) | < 50 nM | nih.gov |
| N-1,3-benzothiazol-2-ylbenzamide derivatives (e.g., 1f, 1i, 1k) | HepG2 (Liver Cancer) | High growth inhibition | scispace.com |
| N-1,3-benzothiazol-2-ylbenzamide derivatives (e.g., 1k) | MCF-7 (Breast Cancer) | Prominent inhibitory effect | scispace.com |
| Benzothiazole Aniline Derivative (L1) | Liver, Breast, Lung, Prostate, Kidney, Brain Cancer Cells | Better cytotoxicity than cisplatin | mdpi.com |
| Benzothiazole Aniline Derivative (L1Pt) | Liver Cancer Cells | Selective inhibitory activity | mdpi.com |
| 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivative (7b) | NCI-H460, HepG2, HCT-116 | IC50: 2.56, 2.89, 2.68 µmol/L | mdpi.com |
| 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivative (7e) | NCI-H460, HepG2, HCT-116 | IC50: 2.60, 3.00, 3.08 µmol/L | mdpi.com |
The anticancer effects of benzothiazole derivatives are mediated through their interaction with various molecular pathways critical for cancer cell proliferation and survival. A key mechanism identified is the suppression of the PI3K/AKT signaling pathway, which is a central regulator of cell growth, proliferation, and survival. nih.gov Downregulation of PI3K and AKT by benzothiazole compounds leads to the induction of apoptosis in cancer cells. nih.gov
Another significant target is the Epidermal Growth Factor Receptor (EGFR). Certain benzothiazole derivatives have been shown to downregulate EGFR activity, thereby modulating key downstream signaling pathways, including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR. nih.gov These pathways are fundamental to cell proliferation, differentiation, and survival, and their inhibition contributes to the antiproliferative effects of these compounds. nih.gov
Furthermore, some benzothiazole analogues trigger the accumulation of Reactive Oxygen Species (ROS) within tumor cells. frontiersin.org This oxidative stress leads to the loss of mitochondrial transmembrane potential, initiating the intrinsic pathway of apoptosis. frontiersin.org This process involves the regulation of Bcl-2 family proteins, such as the downregulation of anti-apoptotic Bcl-2 and the upregulation of pro-apoptotic Bax. researchgate.netfrontiersin.org One novel agent, 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, was found to increase the expression of the ubiquitin ligase CHIP by activating the aryl hydrocarbon receptor (AhR), which in turn suppresses tumorigenic and metastatic potential. nih.gov
A primary mechanism through which benzothiazole analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. iftmuniversity.ac.in Studies have shown that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. frontiersin.orgnih.gov The induction of the intrinsic pathway is characterized by the loss of mitochondrial membrane potential, the release of cytochrome-c, and the subsequent activation of caspase-9 and caspase-3. nih.govfrontiersin.org This cascade of events ultimately leads to DNA fragmentation and cell death. nih.gov
In addition to inducing apoptosis, benzothiazole derivatives have been observed to modulate the cell cycle, a tightly regulated process that governs cell division. iftmuniversity.ac.in These compounds can cause cell cycle arrest at specific checkpoints, thereby preventing the proliferation of cancer cells. researchgate.net For example, some derivatives have been found to induce cell cycle arrest in the sub-G1 or G0/G1 phase. nih.govnih.gov The arrest at the G0/G1 checkpoint has been linked to the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21, which in turn inhibits the activity of CDK2, a key enzyme for G1/S phase transition. nih.gov
Antimicrobial Activity
Beyond their anticancer potential, benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity. They are effective against various pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective agents. nih.govmdpi.com
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
Analogues of 2-(1,3-Benzothiazol-2-yl)-4-bromoaniline have shown notable efficacy against both Gram-positive and Gram-negative bacteria. The antibacterial activity is often quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Studies have shown that various derivatives possess potent activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). mdpi.comnih.gov For instance, certain heteroarylated benzothiazoles exhibited moderate antibacterial activity, with one of the most potent compounds showing MIC values ranging from 0.23 to 0.94 mg/mL. mdpi.com Other research on thiazolidinone derivatives of benzothiazole reported MIC values between 0.10 and 0.75 mg/mL against a panel of bacteria, with some compounds demonstrating activity comparable to standard antibiotics like ampicillin (B1664943) and streptomycin. nih.gov The mechanism of action for some of these compounds is predicted to be the inhibition of enzymes crucial for bacterial cell wall synthesis, such as LD-carboxypeptidase. nih.gov
Table 2: Antibacterial Activity of Selected Benzothiazole Analogues
| Compound/Analogue | Bacterial Strain | Activity (MIC/MBC) | Reference |
|---|---|---|---|
| Benzothiazolylthiazolidin-4-one (Compound 8) | Non-resistant strains | MIC: 0.20–0.30 mg/mL; MBC: 0.25–0.50 mg/mL | nih.gov |
| Benzothiazolylthiazolidin-4-one (Compounds 1, 2, 4, 5) | Escherichia coli | MIC/MBC: 0.12/0.25 mg/mL (equipotent with ampicillin) | nih.gov |
| Benzothiazolylthiazolidin-4-one (Compound 2, 6) | Staphylococcus aureus | Good activity | nih.gov |
| Benzothiazole derivative (Compound 43b - Bromo substituted) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Maximum inhibition (Zone of Inhibition: 21–27 mm) | nih.gov |
| Heteroarylated Benzothiazole (Compound 2j) | Bacterial pathogens | MIC: 0.23–0.94 mg/mL; MBC: 0.47–1.88 mg/mL | mdpi.com |
| Benzothiazole derivative (Compound 3) | S. aureus, B. subtilis, E. coli | MIC: 25 µg/mL | mdpi.com |
Antifungal Properties
The scope of antimicrobial action of benzothiazole derivatives extends to antifungal activity. Several studies have evaluated these compounds against pathogenic fungi, such as Candida albicans and Aspergillus niger. mdpi.comresearchgate.net
The results indicate that some benzothiazole analogues possess good to very good antifungal properties, in some cases exceeding the efficacy of reference drugs like ketoconazole (B1673606) and bifonazole. mdpi.com For example, a series of heteroarylated benzothiazoles showed promising antifungal activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 0.47 mg/mL. mdpi.com Another study reported MIC values for different benzothiazole compounds between 25 and 200 µg/mL against C. albicans and A. niger. mdpi.com Research has also shown that specific derivatives can be particularly potent, with one compound demonstrating a MIC value of 1.95 µg/mL against Candida krusei. researchgate.net
Antimycobacterial Investigations (e.g., against M. tuberculosis H37Rv strain) and Target Enzyme Inhibition (e.g., InhA)
The search for novel therapeutic agents against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), is a global health priority, particularly with the rise of drug-resistant strains. Benzothiazole derivatives have emerged as a promising class of compounds with significant antimycobacterial potential.
Research has demonstrated the efficacy of various benzothiazole analogues against the M. tuberculosis H37Rv strain. For instance, a series of novel benzothiazole derivatives were synthesized and evaluated for their in vitro antimycobacterial activity using the Microplate Alamar Blue Assay (MABA). Among the tested compounds, 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazole exhibited notable activity against the H37Rv strain. researchgate.net This highlights the potential of substitutions at the 2- and 6-positions of the benzothiazole ring to influence antimycobacterial efficacy. Further studies have led to the development of potent benzothiazole amide antimycobacterial agents. One advanced lead compound, CRS400393, demonstrated excellent potency with Minimum Inhibitory Concentration (MIC) values as low as ≤ 0.12 μg/mL against M. tuberculosis. nih.gov
A key target for many antimycobacterial drugs is the enoyl-acyl carrier protein (ACP) reductase, known as InhA. This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. The frontline anti-TB drug isoniazid (B1672263) targets InhA, albeit as a prodrug that requires activation. Consequently, there is significant interest in developing direct inhibitors of InhA to overcome resistance mechanisms associated with isoniazid activation. mdpi.com Research has identified novel direct inhibitors of InhA that are bactericidal against both drug-susceptible and drug-resistant M. tuberculosis. nih.gov While direct studies on this compound are limited in the provided context, the broader investigation into benzothiazole amides suggests that this structural class is a viable scaffold for developing InhA inhibitors. nih.gov
Table 1: Antimycobacterial Activity of Selected Benzothiazole Derivatives
| Compound | Target Organism | Activity (MIC/IC90) |
|---|---|---|
| 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazole | M. tuberculosis H37Rv | IC90: 3.386 µg/mL |
| CRS400393 (a benzothiazole amide) | M. tuberculosis | MIC: ≤ 0.12 µg/mL |
| Compound 52 (CRS400359) | M. tuberculosis | MIC: 1 µg/mL |
Antioxidant Properties and Radical Scavenging Assays (e.g., DPPH, ABTS, FRAP methods)
Benzothiazole derivatives have been investigated for their antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases. The antioxidant capacity of these compounds is often evaluated using multiple in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
Studies on multifunctional benzothiazoles have demonstrated their potential as effective antioxidants. For example, a series of synthesized benzothiazole derivatives were tested for their ability to scavenge the DPPH radical. One compound featuring a catechol functionality (BZTidr4) showed potent antioxidant activity with an IC50 value of 3.27 µg/mL. mdpi.com The FRAP assay, which measures the ability of a compound to reduce ferric ions to ferrous ions, has also been employed to confirm the antioxidant potential of benzothiazole derivatives. mdpi.comnih.gov
The general principle behind these assays is the ability of the antioxidant compound to donate an electron or a hydrogen atom to a stable radical (DPPH or ABTS) or to reduce a metal ion (FRAP), leading to a measurable change in color. e3s-conferences.org The structure of the benzothiazole derivative, particularly the nature and position of substituents, plays a significant role in its antioxidant activity. For instance, the presence of hydroxyl groups, especially in a catechol arrangement, can enhance radical scavenging capabilities. ijprajournal.com
Table 2: Antioxidant Activity of a Selected Benzothiazole Derivative
| Compound | Assay | Activity (IC50) |
|---|---|---|
| BZTidr4 (a catecholic benzothiazole) | DPPH | 3.27 µg/mL |
Enzyme Modulation and Activation Studies (e.g., Glucokinase Activation)
Glucokinase (GK) is a key enzyme in glucose metabolism, primarily found in pancreatic β-cells and liver cells, where it acts as a glucose sensor. nih.gov Allosteric activation of glucokinase is a promising therapeutic strategy for type 2 diabetes. Research has explored the potential of benzothiazole derivatives as glucokinase activators (GKAs).
A study focused on the design and synthesis of novel N-benzothiazol-2-yl benzamide (B126) derivatives identified compounds that act as allosteric activators of human glucokinase. Among the synthesized analogues, two compounds were found to significantly increase the catalytic activity of GK in vitro, with an activation fold of approximately 2.0 compared to the control. japsonline.com These findings were supported by molecular docking studies, which predicted the binding interactions of these derivatives within the allosteric site of the GK protein. japsonline.comresearchgate.net This suggests that the benzothiazole scaffold can be effectively utilized to develop potent and safe allosteric activators of glucokinase for the management of type 2 diabetes. japsonline.com
Other Reported Biological Activities of Related Benzothiazole Derivatives
The versatile benzothiazole scaffold is present in a wide range of biologically active molecules, exhibiting diverse pharmacological properties. benthamscience.com
Benzothiazole derivatives have been extensively studied for their potential as anticonvulsant agents. Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for safer and more effective antiepileptic drugs. benthamdirect.com The benzothiazole nucleus is considered a promising candidate for the development of new anticonvulsant therapies. nih.gov
Several studies have synthesized and evaluated novel benzothiazole derivatives for their anticonvulsant activity using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For example, a series of N-(4-(benzothiazole-2-yl) phenyl) substituted benzene (B151609) sulfonamides showed significant anticonvulsant activity. nih.gov In another study, newly synthesized benzotriazoles with a mercapto-triazole substituent were evaluated, with some compounds showing stronger anticonvulsant activity in the scPTZ test than the control drugs. mdpi.com The findings from these studies indicate that specific substitutions on the benzothiazole core and associated phenyl rings can significantly influence the anticonvulsant potency and neurotoxicity profile of the compounds. nih.govmdpi.com
Table 3: Anticonvulsant Activity of a Selected Benzothiazole Derivative
| Compound | Test | Protective Index (PI) |
|---|---|---|
| Compound 5j | MES | 8.96 |
| scPTZ | 9.30 |
Helminth infections remain a significant health problem in many parts of the world. The benzothiazole ring is a core component of several compounds investigated for their anthelmintic activity. benthamscience.com The structural similarity between benzothiazoles and benzimidazoles, a well-known class of anthelmintics, suggests a potentially similar mode of action. drugbank.com
Studies have involved the synthesis of novel benzothiazole derivatives and their evaluation for anthelmintic activity, often using earthworms as a model organism. For example, a series of benzothiazole derivatives containing indole (B1671886) moieties were synthesized, and several compounds showed good anthelmintic activity compared to the standard drug albendazole. researchgate.net Another study reported the synthesis of new benzothiazole derivatives containing a thiazole (B1198619) moiety, with some compounds demonstrating good anthelmintic effects. ijnrd.org These results underscore the potential of the benzothiazole scaffold in the development of new anthelmintic agents.
Diabetes mellitus is a chronic metabolic disorder, and the search for new antidiabetic agents is a major focus of medicinal chemistry. Benzothiazole derivatives have emerged as a promising class of compounds with potential applications in the management of diabetes. researchgate.netannalsofrscb.ro
The antidiabetic activity of benzothiazole derivatives is often associated with their ability to interact with various molecular targets. For instance, some benzothiazole compounds have been developed as aldose reductase inhibitors, which can help in preventing diabetic complications. researchgate.net Other studies have shown that the antidiabetic effect of certain benzothiazole derivatives is linked to their agonist activity on peroxisome proliferator-activated receptor (PPAR). mdpi.com In vivo studies using diabetic rat models have demonstrated that some benzothiazole derivatives can significantly reduce blood glucose levels. For example, in one study, two derivatives, C and D, showed a reduction in blood glucose levels by 35.25% and 35.67%, respectively. ijmrset.com These findings highlight the therapeutic promise of benzothiazole derivatives as potential antidiabetic agents. ijmrset.comrasayanjournal.co.in
Table 4: In Vivo Antidiabetic Activity of Selected Benzothiazole Derivatives
| Compound | Blood Glucose Reduction (%) |
|---|---|
| Derivative A | 33.9 |
| Derivative B | 30.18 |
| Derivative C | 35.25 |
| Derivative D | 35.67 |
Antiviral Efficacy
The benzothiazole nucleus is a key structural motif in the development of novel antiviral agents. researchgate.net Analogues of this compound have demonstrated considerable potential against a variety of viral pathogens, including both RNA and DNA viruses. nih.govresearchgate.net Research has highlighted the versatility of the benzothiazole scaffold in targeting different stages of the viral life cycle. nih.gov
Various derivatives have been reported to exhibit potent activity against Human Immunodeficiency Virus (HIV), acting as reverse transcriptase, protease, or integrase inhibitors. nih.gov For instance, certain diheteroarylamide-type compounds containing a 5-nitroisobenzothiazole derivative have emerged as powerful anti-HIV agents. nih.gov In the context of Hepatitis C Virus (HCV), benzothiazole derivatives have been identified as inhibitors of the NS5A protein and the RNA-dependent RNA polymerase (RdRp), crucial components for viral replication. nih.gov One study identified a disulphonamide analogue of benzothiazole as a potent anti-HCV agent with good selectivity. nih.gov
Furthermore, benzothiazole analogues have shown efficacy against Herpes Simplex Virus (HSV), with some pyrimido[2,1-b]benzothiazole derivatives causing a 50–61% reduction in viral plaques. nih.govnih.gov The broad-spectrum potential of this class of compounds is also evidenced by activity against respiratory viruses, including Influenza A and B, Human Coronavirus, and Respiratory Syncytial Virus (RSV). mdpi.com Phenotypic screening of a library of pyridobenzothiazolone (PBTZ) analogues identified compounds with efficacy against these clinically relevant respiratory viruses. mdpi.com
The antiviral activity of selected benzothiazole analogues is summarized below.
| Compound/Derivative Class | Target Virus | Observed Effect/Mechanism of Action | Reference |
|---|---|---|---|
| Pyrimido[2,1-b]benzothiazole derivatives | Herpes Simplex Virus 1 (HSV-1) | 50–61% reduction in viral plaques. | nih.govnih.gov |
| Disulphonamide analogue of benzothiazole | Hepatitis C Virus (HCV) | Potent inhibition of the NS5A protein. | nih.gov |
| 2-(4-nitroanilino)-6-methylbenzothiazole | Hepatitis C Virus (HCV) | Inhibited HCV RNA-dependent RNA polymerase (RdRp). | nih.gov |
| Pyridobenzothiazolone (PBTZ) analogues | Respiratory Viruses (RSV, HCoV, IFV-A) | Inhibited viral infectivity in the low µM range. | mdpi.com |
| Diheteroarylamide-type compounds | Human Immunodeficiency Virus (HIV) | Potent anti-HIV activity. | nih.gov |
| Benzothiazole-2-thiol derivatives | Various RNA and DNA viruses | General antiviral activity. | researchgate.net |
Analgesic Effects
Benzothiazole derivatives have also been investigated for their potential as analgesic agents. biomedpharmajournal.org The structural framework of benzothiazole is considered a valuable pharmacophore in the design of new molecules for pain management. biomedpharmajournal.orgnih.gov Studies have demonstrated that various analogues can exhibit significant pain-relieving effects in established preclinical models.
In one study, a series of benzothiazole-benzamides were evaluated for their analgesic activity using the acetic acid-induced writhing test. biomedpharmajournal.org Several of these compounds showed highly potent activity, comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac. biomedpharmajournal.org Another research effort focused on synthesizing new carboxamides that incorporate both benzothiazole and benzenesulphonamide moieties. nih.gov These compounds were tested for in vivo analgesic effects and several derivatives showed activity comparable to celecoxib, a selective COX-2 inhibitor. nih.gov
The analgesic potential of N-(benzo[d]thiazol-2-yl)acetamide and its 6-nitro derivative was assessed via the acetic acid-induced writhing test in mice. researchgate.net At a dose of 100 mg/kg, these compounds showed a significant reduction in writhing responses, with the unsubstituted acetamide (B32628) derivative demonstrating slightly higher potency. researchgate.net
The table below presents findings on the analgesic activity of specific benzothiazole analogues.
| Compound/Derivative Class | Analgesic Model | Key Finding | Reference |
|---|---|---|---|
| Benzothiazole-benzamide derivatives | Acetic acid-induced writhing | Some compounds showed highly potent activity (p < 0.001) comparable to diclofenac. | biomedpharmajournal.org |
| Benzothiazole-benzenesulphonamide carboxamides | In vivo analgesic tests | Compounds 17c and 17i showed activity comparable to celecoxib. | nih.gov |
| N-(benzo[d]thiazol-2-yl)acetamide derivatives | Acetic acid-induced writhing | Showed promising analgesic effect with up to 81% reduction in writhing. | researchgate.net |
| Benzothiazole derivatives with thio-substitution | COX-1 and COX-2 inhibitory assays | Many derivatives were identified as highly selective COX-2 inhibitors. | ijper.org |
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological potency of benzothiazole derivatives. These studies reveal how chemical modifications to the core structure influence their pharmacological effects.
For antiviral activity, the substitution pattern on the benzothiazole ring system is critical. The second position of the benzothiazole ring is a common site for substitution, and attaching aryl moieties like phenyl, pyridine, or pyrazole, either directly or through an amine or amide linker, often yields potent antiviral compounds. mdpi.com For instance, in the development of inhibitors for the SARS-CoV-2 main protease, SAR studies of benzothiazole ketone moieties revealed that the position of a fluorine atom on the benzothiazole ring significantly impacted antiviral activity. acs.org A fluorine atom at the 5-position was found to be superior to substitutions at other positions, enhancing interactions with key amino acid residues in the enzyme's active site. acs.org
In the context of analgesic and anti-inflammatory activities, SAR studies have provided valuable insights. For benzothiazole-benzenesulphonamide derivatives, the presence of electron-rich groups like -NH or -OH was found to enhance analgesic properties. preprints.org SAR analysis of antibacterial benzothiazole derivatives, which can inform general biological potency, has shown that the substitution of halogen groups on the benzothiazole moiety can enhance activity. nih.gov This is particularly relevant for this compound, as the bromo-substituent on the aniline ring is an electron-withdrawing group that can significantly influence the electronic properties and binding interactions of the molecule. Specifically, for antibacterial action, the presence of a chloro group at the 4th position of a benzylidene moiety attached to a benzothiazole-based thiazolidinone improved activity. nih.gov This suggests that halogen substitution on aryl rings connected to the benzothiazole core is a key strategy for enhancing biological potency.
Key SAR insights include:
Position 2 of Benzothiazole: This position is highly active and amenable to substitution. Attaching various aryl groups via linkers is a common strategy to impart antiviral activity. mdpi.com
Benzothiazole Ring Substitutions: Halogen substitutions on the benzothiazole ring itself can significantly modulate potency, as seen in SARS-CoV-2 inhibitors where a 5-fluoro substitution was optimal. acs.org
Substitutions on Appended Aryl Rings: The nature and position of substituents on phenyl or aniline rings attached to the benzothiazole core are critical. For analgesic activity, electron-rich groups can be beneficial. preprints.org For general biological potency, electron-withdrawing halogen groups (like the bromo group in the target compound) on these appended rings are known to enhance the activity of certain derivatives. nih.gov
Applications in Materials Science and Advanced Technologies
Fluorescent Probes and Luminescent Materials
The benzothiazole (B30560) scaffold is a well-known fluorophore, and its derivatives are extensively explored for their luminescent properties. These properties are often tunable by the introduction of various functional groups, making them suitable for the development of fluorescent probes and luminescent materials.
Excited State Intramolecular Proton Transfer (ESIPT) Phenomena
Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can lead to a large Stokes shift, which is the difference between the maximum absorption and emission wavelengths. This phenomenon is characteristic of many 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivatives and is crucial for the design of efficient fluorescent materials. nih.govnih.govbohrium.comdntb.gov.ua The ESIPT process involves the transfer of a proton within the molecule upon photoexcitation, leading to the formation of a transient tautomer that is responsible for the fluorescence emission. This results in a significant separation between the absorption and emission spectra, which is highly desirable for minimizing self-absorption and enhancing the signal-to-noise ratio in fluorescence-based applications.
Theoretical studies, often employing density functional theory (DFT) and time-dependent DFT (TD-DFT), have been instrumental in understanding the ESIPT mechanism in benzothiazole derivatives. nih.govnih.gov These studies have shown that the intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the benzothiazole ring is strengthened in the first singlet excited state, facilitating the proton transfer process. nih.gov The solvent polarity can also influence the ESIPT behavior and the resulting photophysical properties. nih.gov While direct ESIPT studies on 2-(1,3-benzothiazol-2-yl)-4-bromoaniline are not extensively documented, the presence of the benzothiazole core suggests its potential to exhibit this phenomenon if appropriately functionalized, for instance, with a hydroxyl group ortho to the benzothiazole linkage on the aniline (B41778) ring.
Design of Fluorescent Probes for Biological Imaging
The favorable photophysical properties of benzothiazole derivatives, such as high quantum yields, photostability, and the potential for large Stokes shifts via ESIPT, make them excellent candidates for the development of fluorescent probes for biological imaging. nih.govmdpi.comresearchgate.net These probes can be designed to detect a variety of biologically important species, including metal ions, anions, and reactive oxygen species. researchgate.netmdpi.com
For instance, benzothiazole-based probes have been successfully developed for the detection of biothiols in living cells. mdpi.com These probes often operate on a "turn-on" fluorescence mechanism, where the fluorescence is quenched in the absence of the analyte and is restored upon interaction with the target molecule. This can be achieved through mechanisms such as photoinduced electron transfer (PET) inhibition. mdpi.com The membrane permeability and low cytotoxicity of many benzothiazole derivatives further enhance their suitability for live-cell imaging. mdpi.com The bromo-substituent on the aniline ring of this compound could serve as a reactive site for functionalization to create specific binding sites for target analytes, thereby enabling its use as a core structure for novel fluorescent probes.
Organic Electronics and Photonic Devices
2,1,3-Benzothiadiazole (BTD) and its derivatives are important building blocks in the field of organic electronics due to their strong electron-withdrawing nature and excellent photophysical and electronic properties. polyu.edu.hkresearchgate.netpolyu.edu.hkresearchgate.net These characteristics make them suitable for a variety of applications, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). polyu.edu.hkpolyu.edu.hk The incorporation of BTD units into organic materials can enhance their electronic properties. polyu.edu.hk
The electronic and charge transport properties of benzothiazole derivatives can be tuned by introducing electron-donating or electron-withdrawing groups. nih.gov This allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing the performance of organic electronic devices. nih.gov The bromine atom in this compound acts as an electron-withdrawing group, which could influence the electronic properties of the molecule, making it a potential component in donor-acceptor type materials for organic electronics. Furthermore, benzothiazole derivatives have been investigated as organic semiconductor materials with promising charge transport properties. nih.gov
Below is a table summarizing the HOMO/LUMO energies and energy gaps for some benzothiazole derivatives, illustrating the tunability of their electronic properties.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Comp1 | -6.28 | -1.97 | 4.31 |
| Comp2 | -6.26 | -1.94 | 4.32 |
| Comp3 | -6.73 | -3.28 | 3.45 |
| Comp4 | -6.17 | -1.96 | 4.21 |
| Data adapted from a study on benzothiazole derivatives for organic electronics. nih.gov |
Role in Dye Chemistry and Pigment Development
Benzothiazole-based azo dyes have been synthesized and utilized for dyeing various materials, including leather and polyester (B1180765) fabrics. atbuftejoste.com.ngresearchgate.net The color of these dyes can be varied by altering the diazo and coupling components, leading to a wide range of hues. atbuftejoste.com.ng The presence of the benzothiazole ring often imparts good fastness properties to the dyes. isca.me
Disperse dyes derived from 4-bromoaniline (B143363) have also been prepared and applied to polyester fabrics, exhibiting good washing and sublimation fastness. researchgate.netscispace.com Given that this compound contains both the benzothiazole and 4-bromoaniline moieties, it can be considered a valuable intermediate for the synthesis of novel azo dyes. The amino group on the aniline ring can be diazotized and coupled with various aromatic compounds to produce a range of colors. The bromine atom can also be a site for further chemical modification to fine-tune the dye's properties.
The table below shows the fastness properties of some disazo disperse dyes derived from 4-bromoaniline on polyester fabric.
| Dye | Washing Fastness | Sublimation Fastness | Light Fastness |
| Dye 5a | 5 | 5 | 5-6 |
| Dye 5b | 5 | 5 | 6 |
| Dye 5c | 5 | 5 | 6-7 |
| Dye 5d | 5 | 5 | 5 |
| Dye 5e | 5 | 5 | 5-6 |
| Dye 5f | 5 | 5 | 6 |
| Data adapted from a study on disperse dyes derived from 4-bromoaniline. researchgate.net |
Catalytic Applications and Use as Intermediates in Fine Organic Synthesis
The benzothiazole ring is a versatile scaffold in organic synthesis. The synthesis of 2-substituted benzothiazoles can be achieved through various methods, including the Suzuki cross-coupling reaction. For example, 2-(4-bromophenyl)benzothiazole (B34361) can be reacted with different phenylboronic acid derivatives to yield a variety of compounds with fluorescent properties.
The bromine atom on the aniline ring of this compound makes it a key intermediate for Suzuki and other palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 4-position of the aniline ring, leading to the synthesis of a diverse library of benzothiazole derivatives with tailored properties for various applications. These derivatives can find use as building blocks for more complex molecules in medicinal chemistry and materials science.
Conclusion and Future Research Perspectives
Summary of Key Findings and Contributions to Benzothiazole (B30560) Chemistry
2-(1,3-Benzothiazol-2-yl)-4-bromoaniline emerges as a significant heterocyclic compound, embodying the versatile and privileged scaffold of 2-arylbenzothiazoles. nih.govnih.gov Its structure, featuring a bromine atom on the aniline (B41778) ring, provides a valuable platform for further chemical modifications, enhancing its potential utility in various scientific domains. The synthesis of the 2-arylbenzothiazole core is adaptable, with methods ranging from classic condensation of 2-aminothiophenols with aldehydes or carboxylic acids to more modern, greener approaches utilizing microwave irradiation or novel catalytic systems. mdpi.commdpi.commdpi.com
The primary contribution of this compound and its analogs to benzothiazole chemistry lies in their demonstrated and potential biological activities. Benzothiazole derivatives are known to possess a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. pcbiochemres.compcbiochemres.comnih.govbenthamscience.com The presence of the bromo substituent on the phenyl ring of this compound can significantly influence its biological efficacy, a phenomenon observed in related structures where halogenation enhances potency. nih.govnih.gov Specifically, substitutions on the 2-phenyl ring are critical for modulating the biological and photophysical properties of these molecules. mdpi.com This positions the title compound as a key intermediate for the development of new therapeutic agents and functional materials. nih.govresearchgate.net
Unexplored Research Avenues and Potential for Novel Applications of this compound
Despite the foundational knowledge surrounding benzothiazoles, several research avenues for this compound remain largely unexplored. The full therapeutic potential of this specific compound is yet to be comprehensively evaluated.
Potential Research Directions and Novel Applications:
| Research Area | Unexplored Avenues and Potential Applications |
| Medicinal Chemistry | Systematic screening against a broader range of cancer cell lines, particularly those where halogenated benzothiazoles have shown promise. nih.gov Investigation into its efficacy as an antimicrobial agent, targeting drug-resistant bacterial and fungal strains. nih.govmdpi.com Exploration of its potential as an antiviral, anti-inflammatory, or neuroprotective agent, given the known activities of the benzothiazole scaffold. pcbiochemres.comnih.gov |
| Materials Science | Investigation into its application in organic light-emitting diodes (OLEDs) and other optoelectronic devices, as 2-arylbenzothiazoles can be highly luminescent. mdpi.com The bromine atom offers a site for cross-coupling reactions to synthesize larger π-conjugated systems for use in organic semiconductors. wikipedia.org |
| Chemical Sensing | Development as a fluorescent sensor for detecting specific metal ions or anions. The aniline group can act as a binding site, and the overall fluorescence of the molecule could be modulated upon binding. mdpi.com |
| Photocatalysis | Exploration of its use as an organic photocatalyst, an emerging application for 2-(2′-aminophenyl)benzothiazole derivatives. mdpi.com The bromo-substituent could influence the electronic properties and enhance photocatalytic activity. |
| Diagnostic Agents | Functionalization to create probes for bioimaging, such as PET imaging agents for detecting amyloid plaques in Alzheimer's disease, a known application for aminophenyl benzothiazole derivatives. nih.govnih.gov |
Integration of Multidisciplinary Approaches for Comprehensive Understanding and Translational Research
A holistic understanding and successful translation of this compound from a laboratory chemical to a functional application necessitates the integration of multidisciplinary research approaches.
Computational Chemistry and Molecular Modeling: In silico studies, including molecular docking, can predict the biological targets of this compound and its derivatives. nih.gov These computational methods can elucidate structure-activity relationships (SAR), guiding the synthesis of more potent and selective compounds while minimizing toxicity. nih.gov This approach saves significant time and resources compared to traditional high-throughput screening.
Advanced Analytical and Spectroscopic Techniques: A comprehensive characterization using techniques beyond basic spectroscopy is crucial. Solid-state structural analysis via X-ray crystallography can provide precise information on molecular conformation and intermolecular interactions, which are vital for understanding its properties in materials science and its binding to biological targets. researchgate.net
Pharmacology and Toxicology: For any potential therapeutic application, rigorous in vitro and in vivo pharmacological studies are essential to determine efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and pharmacodynamics. A thorough toxicological evaluation is equally critical to ensure the safety profile of the compound before it can be considered for clinical trials. benthamscience.com
Materials Engineering and Device Physics: The development of novel materials based on this compound for applications in electronics or photonics requires collaboration with materials scientists and engineers. This includes synthesizing polymers or larger molecules from the bromo-aniline precursor and fabricating and testing prototype devices like OLEDs or sensors. wikipedia.org
By combining the expertise of synthetic chemists, computational biologists, pharmacologists, and materials scientists, the full potential of this compound can be systematically unlocked. This integrated strategy will accelerate the journey from fundamental chemical research to the development of innovative technologies and therapeutics that can address pressing challenges in medicine and materials science.
Q & A
Q. What are the standard synthetic routes for preparing 2-(1,3-Benzothiazol-2-yl)-4-bromoaniline, and what analytical techniques are critical for verifying its purity and structure?
- Methodological Answer : A typical synthesis involves coupling 2-aminothiophenol derivatives with brominated aniline precursors via cyclocondensation under acidic or catalytic conditions. For example, triazine-based intermediates (as in ) can be used to assemble the benzothiazole ring. Post-synthesis, purity is verified via HPLC (>95%), while structural confirmation requires NMR (¹H/¹³C for aromatic proton environments) and mass spectrometry (ESI-MS for molecular ion peaks). Crystallization from ethanol/water mixtures can yield single crystals for X-ray diffraction to resolve ambiguities in regiochemistry .
Q. How should researchers handle and store this compound to ensure laboratory safety and compound stability?
- Methodological Answer : Referencing safety data sheets (SDS), avoid skin/eye contact using nitrile gloves and goggles. Work in a fume hood to prevent inhalation of dust. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to minimize degradation. Stability tests (TGA/DSC) recommend avoiding prolonged exposure to light or humidity, which can induce bromine displacement or oxidation .
Q. What spectroscopic and chromatographic methods are most effective for characterizing benzothiazole-aniline hybrids?
- Methodological Answer : FT-IR identifies key functional groups (C-Br stretch at ~550 cm⁻¹, N-H bend at ~1600 cm⁻¹). UV-Vis (λmax ~300–350 nm) confirms π→π* transitions in the benzothiazole ring. For chromatography, reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves byproducts. X-ray crystallography (e.g., SHELXL refinement) is critical for unambiguous structural assignment, particularly for regiochemical isomers .
Advanced Research Questions
Q. What challenges arise in the X-ray crystallographic refinement of this compound derivatives, and how can SHELXL software parameters be optimized?
- Methodological Answer : Challenges include disordered bromine positions and weak diffraction due to low crystal quality. In SHELXL, use PART/SUMP commands to model disorder and apply ISOR restraints for anisotropic displacement parameters. For twinned crystals, refine using a BASF parameter and validate with R₁/wR₂ convergence (<5% discrepancy). Hydrogen-bonding networks (e.g., N-H⋯N interactions) should be refined with DFIX constraints .
Q. How can graph set analysis (GSA) elucidate hydrogen-bonding patterns in the solid-state packing of benzothiazole-aniline derivatives?
- Methodological Answer : GSA classifies hydrogen bonds into D (donor), A (acceptor) , and R (ring) motifs. For this compound, analyze intermolecular N-H⋯N (benzothiazole) and C-Br⋯π interactions using Mercury software . Assign graph sets (e.g., D₁¹(2) for chains or R₂²(8) for rings) to predict supramolecular assembly. Cross-validate with Hirshfeld surface analysis to quantify interaction contributions .
Q. What computational strategies predict the bioactivity or binding interactions of benzothiazole-aniline derivatives with biological targets like kinases?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using the JNK3 kinase crystal structure (PDB: 1PMV) to assess binding affinity. Optimize ligand poses with MM-GBSA free energy calculations . For virtual screening, train a deep learning model (e.g., Graph Neural Networks) on kinase inhibitor datasets to prioritize derivatives with low IC₅₀ values. Validate predictions via SAR studies on bromine substitution effects .
Q. How can researchers resolve contradictions in crystallographic data, such as discrepancies between experimental and DFT-optimized structures?
- Methodological Answer : Use Platon/CHECKCIF to flag outliers (e.g., ADPs, bond-length mismatches). For DFT comparisons, optimize geometries at the B3LYP/6-311++G(d,p) level and compute root-mean-square deviations (RMSD) . If deviations exceed 0.5 Å, re-examine experimental conditions (e.g., crystal packing forces vs. gas-phase DFT). Apply Hirshfeld atom refinement (HAR) for improved hydrogen positioning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
